N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide
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Overview
Description
N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a 4-methylbenzamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzotriazole derivatives with diverse chemical properties.
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, proteins, and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with metal ions makes it effective as a corrosion inhibitor and UV stabilizer.
Comparison with Similar Compounds
Similar Compounds
- N-(1-octanoyl-1H-1,2,3-benzotriazol-6-yl)octanamide
- [(1H-1,2,3-benzotriazol-6-yl)carbamoyl]formic acid
- N’-[(1H-1,2,3-benzotriazol-6-yl)carbonyl]cyclopentanecarbohydrazide
Uniqueness
N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide stands out due to its specific structural features, such as the presence of a 4-methylbenzamide moiety, which imparts unique chemical and physical properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable chemical entity.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2H-benzotriazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H12N4O/c1-9-2-4-10(5-3-9)14(19)15-11-6-7-12-13(8-11)17-18-16-12/h2-8H,1H3,(H,15,19)(H,16,17,18) |
InChI Key |
OCSNKUYEMODTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NNN=C3C=C2 |
Origin of Product |
United States |
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